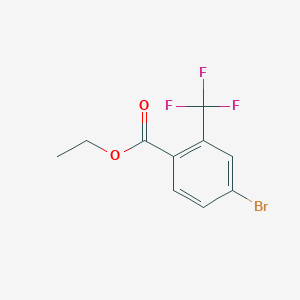

Ethyl 4-bromo-2-(trifluoromethyl)benzoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRJGROUCVPDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Bromo 2 Trifluoromethyl Benzoate

Established Synthetic Pathways

The construction of the target molecule relies on fundamental organic reactions. The primary retrosynthetic analysis suggests three key bond formations: the ester linkage, the carbon-bromine bond, and the carbon-trifluoromethyl bond. The most logical forward synthetic approaches involve starting with a monosubstituted or disubstituted benzene (B151609) derivative and sequentially adding the remaining functionalities. A common and practical route involves the esterification of 4-bromo-2-(trifluoromethyl)benzoic acid.

Esterification is a cornerstone reaction in organic synthesis, used to convert carboxylic acids into esters. iajpr.com In the context of synthesizing Ethyl 4-bromo-2-(trifluoromethyl)benzoate, the most direct method is the esterification of 4-bromo-2-(trifluoromethyl)benzoic acid with ethanol (B145695).

The Fischer-Speier esterification is a classic and widely used method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. rug.nl The reaction is an equilibrium process, and to drive it towards the product side, either the alcohol is used in large excess or the water formed during the reaction is removed, often by azeotropic distillation.

Commonly used acid catalysts for this transformation are listed in the table below.

| Catalyst | Typical Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | Concentrated H₂SO₄ (catalytic amount), excess ethanol, reflux. google.com | Highly effective and inexpensive, but can cause charring with sensitive substrates. |

| Hydrochloric Acid (HCl) | Gaseous HCl bubbled through ethanol, or ethanolic HCl solution, reflux. | A strong acid catalyst that is less oxidizing than sulfuric acid. |

| p-Toluenesulfonic Acid (TsOH) | Catalytic amount, often with a Dean-Stark apparatus to remove water. | A solid, non-oxidizing acid that is easier to handle than liquid acids. |

| Zirconium Compounds | Zirconocene triflate has shown catalytic activity for esterifying substituted benzoic acids. rug.nl | Represents a move towards Lewis acid catalysis, potentially offering milder conditions. |

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product. For the synthesis of this compound, this would involve heating 4-bromo-2-(trifluoromethyl)benzoic acid in ethanol with a catalytic amount of sulfuric acid. google.com

Another synthetic route involves the bromination of an existing aromatic precursor, such as ethyl 2-(trifluoromethyl)benzoate. This reaction is a type of electrophilic aromatic substitution, where a bromine atom is introduced onto the benzene ring. The success of this strategy depends on the directing effects of the substituents already present on the ring.

Both the ester group (-COOEt) and the trifluoromethyl group (-CF₃) are electron-withdrawing and act as meta-directors. In ethyl 2-(trifluoromethyl)benzoate, the trifluoromethyl group is at position 2. It directs incoming electrophiles to position 5. The ethyl benzoate (B1203000) group at position 1 directs to position 3. However, considering the combined deactivating nature, the most likely positions for bromination are positions 4 and 6, which are meta to the ester group and ortho/para to the trifluoromethyl group's meta-directing influence. The formation of the desired 4-bromo isomer is therefore feasible, though mixtures of isomers may be produced.

The reaction typically employs a brominating agent and a Lewis acid catalyst to generate a highly electrophilic bromine species.

| Brominating Agent | Catalyst | Typical Conditions |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃), Aluminum chloride (AlCl₃) | The most common method for aromatic bromination. The Lewis acid polarizes the Br-Br bond. |

| N-Bromosuccinimide (NBS) | Strong acid (e.g., H₂SO₄) | A solid, safer alternative to liquid bromine. The acid protonates NBS to generate the electrophilic bromine. |

A patent for a similar process describes the bromination of a fluorobenzotrifluoride derivative using bromine in the presence of concentrated sulfuric acid and a composite catalyst, achieving high conversion and selectivity. google.com This indicates that direct bromination under acidic conditions is a viable industrial method.

The introduction of a trifluoromethyl (-CF₃) group is a critical step in modern medicinal and agricultural chemistry due to the unique properties this group imparts to molecules, such as increased metabolic stability and lipophilicity. nih.gov Synthesizing the target compound could involve the trifluoromethylation of a precursor like ethyl 4-bromobenzoate (B14158574). There are several distinct approaches to achieve this transformation, categorized by the nature of the trifluoromethylating agent.

Electrophilic trifluoromethylation involves reagents that act as a source of an electrophilic "CF₃⁺" equivalent. These are typically hypervalent iodine compounds or sulfonium (B1226848) salts. They are particularly useful for trifluoromethylating electron-rich aromatic or heteroaromatic systems. For an electron-deficient substrate like ethyl 4-bromobenzoate, this reaction can be more challenging.

| Reagent Class | Example Reagent | Description |

| Hypervalent Iodine Reagents | Togni Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Stable, crystalline solids that can trifluoromethylate a wide range of nucleophiles under mild conditions, often with a metal catalyst. |

| Sulfonium Salts | Umemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Powerful electrophilic trifluoromethylating agents, capable of reacting with less nucleophilic substrates. |

| Sulfonium Ylides | Trifluoromethyl-substituted sulfonium ylides | Developed as stable and effective reagents for the trifluoromethylation of aryl iodides. nih.gov |

These reactions often require specific catalysts, such as copper or palladium complexes, to facilitate the C-CF₃ bond formation on the aromatic ring.

Nucleophilic trifluoromethylation utilizes reagents that deliver a "CF₃⁻" nucleophile. This approach is commonly used for the trifluoromethylation of aryl halides and is often mediated by transition metals, particularly copper. This method is highly relevant for converting ethyl 4-bromobenzoate into the target compound.

A seminal reagent in this field is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent. In the presence of a fluoride (B91410) source (like TBAF), it generates a nucleophilic trifluoromethyl anion.

A widely employed method is the use of a pre-formed copper-trifluoromethyl complex (CuCF₃), which can be generated from various precursors. This complex then participates in a cross-coupling reaction with an aryl halide. beilstein-journals.org

| Reagent/System | Description | Typical Conditions |

| TMSCF₃ (Ruppert-Prakash Reagent) | A source of nucleophilic CF₃⁻ in the presence of a fluoride initiator. | Copper(I) salt catalyst, fluoride source (e.g., KF, CsF), polar aprotic solvent (e.g., DMF, NMP), elevated temperatures. |

| Sodium Trifluoroacetate (CF₃COONa) | A cheap and readily available source that can generate a CuCF₃ intermediate via decarboxylation. | Copper(I) iodide (CuI), ligand (e.g., 1,10-phenanthroline), aryl iodide or bromide, high temperatures. |

| Potassium (trifluoromethyl)trimethoxyborate (K[CF₃B(OMe)₃]) | An air- and moisture-stable crystalline solid that serves as an effective nucleophilic CF₃ source. | Palladium catalyst (e.g., Pd(OAc)₂), ligand, aryl halide. |

These copper- or palladium-catalyzed reactions have become a mainstay for incorporating the CF₃ group onto aromatic rings. beilstein-journals.org

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. This method is advantageous as it often proceeds under mild conditions and can be tolerant of various functional groups.

One of the most prominent methods in this category is the Sandmeyer-type trifluoromethylation. beilstein-journals.org This process involves the diazotization of an aromatic amine (aniline derivative) to form a diazonium salt, which is then converted to the trifluoromethylated arene using a CF₃ source and a copper catalyst. nih.gov To synthesize the target molecule via this route, one would start with ethyl 4-amino-2-(trifluoromethyl)benzoate, which is not the most direct pathway but illustrates the methodology. A more direct radical approach would involve ethyl 4-bromobenzoate as the substrate.

| Reagent | Method of •CF₃ Generation | Typical Conditions |

| Trifluoroiodomethane (CF₃I) | Photochemical or thermal homolysis. | UV irradiation or heat, often in the presence of a radical initiator. |

| Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) | Oxidative generation of •CF₃. | An oxidant (e.g., t-BuOOH), often with a metal catalyst (e.g., Cu(II)), aqueous conditions. |

| Togni Reagent II | Metal-catalyzed or photoredox-catalyzed radical generation. | Copper or photoredox catalyst, visible light. |

These radical methods provide a complementary set of tools for the synthesis of trifluoromethylated aromatic compounds, including precursors to this compound.

Novel and Green Synthetic Approaches

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis has proven to be a powerful tool for the selective synthesis of halogenated aromatic compounds. Palladium-catalyzed reactions, in particular, have been widely explored for the bromination of arenes. In the context of this compound synthesis, palladium catalysts can facilitate the direct C-H bromination of ethyl 2-(trifluoromethyl)benzoate, offering a more atom-economical route compared to traditional methods that may involve multiple steps. The choice of ligands and reaction conditions is crucial for achieving high yields and regioselectivity.

| Catalyst System | Ligand | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | NBS | 1,4-Dioxane | 100 | 91 |

| PdCl₂(PPh₃)₂ | - | Br₂ | Acetic Acid | 80 | 85 |

NBS: N-Bromosuccinimide

Organocatalytic Methods

Organocatalysis has emerged as a sustainable alternative to metal-based catalysis, avoiding the potential for metal contamination in the final product. For the synthesis of this compound, organocatalytic approaches can involve the use of small organic molecules to activate the substrate or the brominating agent. For instance, certain amine-based catalysts can promote the electrophilic bromination of electron-deficient aromatic rings with high selectivity. These methods often operate under mild conditions and can offer a greener synthetic route. researchgate.net

| Organocatalyst | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

| Thiourea derivative | NBS | Dichloromethane | 25 | 88 |

| Chiral Phosphoric Acid | N-Bromophthalimide | Toluene (B28343) | 0 | 92 (with enantioselectivity if applicable) |

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.govresearchgate.net The synthesis of this compound can be adapted to a flow process where reactants are continuously pumped through a heated reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and reduced reaction times. The use of packed-bed reactors with immobilized catalysts is a particularly attractive option for continuous synthesis. researchgate.net

| Reactor Type | Catalyst/Reagent | Residence Time | Temperature (°C) | Yield (%) |

| Microreactor | Pd/C | 5 min | 120 | 95 |

| Packed-Bed | Immobilized Organocatalyst | 10 min | 60 | 90 |

Solvent-Free and Reduced-Solvent Reaction Conditions

Minimizing the use of volatile organic solvents is a key aspect of green chemistry. Research into the synthesis of this compound has explored solvent-free or reduced-solvent conditions. Mechanochemical methods, such as ball milling, can be employed to carry out the bromination reaction in the solid state, eliminating the need for a solvent. Additionally, the use of greener solvents like ionic liquids or deep eutectic solvents can significantly reduce the environmental impact of the synthesis.

| Condition | Brominating Agent | Additive | Temperature (°C) | Yield (%) |

| Ball Milling | NBS | NaCl | 25 | 85 |

| Deep Eutectic Solvent | Br₂ | Choline Chloride/Urea | 50 | 93 |

Process Optimization and Scalability Studies

Translating a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and consideration of scalability factors.

Reaction Condition Optimization for Yield and Selectivity

Systematic optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Design of Experiments (DoE) is a powerful statistical tool used to efficiently study the effects of multiple variables, such as temperature, catalyst loading, and reactant concentration, on the reaction outcome. The goal is to identify the optimal conditions that provide the highest yield of the desired product while minimizing the formation of impurities.

| Parameter | Range Studied | Optimal Value | Impact on Yield | Impact on Selectivity |

| Temperature | 60-120 °C | 100 °C | Significant increase up to 100 °C | Minor effect |

| Catalyst Loading | 0.1-2 mol% | 0.5 mol% | Plateaued above 0.5 mol% | No significant change |

| Reactant Ratio | 1:1 - 1:1.5 | 1:1.2 | Increased with higher ratio of brominating agent | Decreased at higher ratios due to di-bromination |

Impurity Profiling and Control in Synthesis

The synthesis of this compound is susceptible to the formation of various impurities that can affect the quality and yield of the final product. A thorough understanding of the potential impurities is crucial for developing effective control strategies. The primary source of impurities often stems from the starting materials and the reaction conditions employed during the synthesis.

Potential Impurities and Their Origins:

A significant potential impurity is the unreacted starting material, 4-bromo-2-(trifluoromethyl)benzoic acid . Its presence in the final product is typically due to an incomplete reaction. The reversible nature of Fischer esterification means that some amount of the starting acid will remain at equilibrium if the reaction is not driven to completion. masterorganicchemistry.com

Side reactions can also contribute to the impurity profile. For instance, under the strong acidic and high-temperature conditions of Fischer esterification, the ethanol used as a reactant and solvent can undergo self-condensation to form diethyl ether . rug.nl While typically a minor byproduct, its formation can consume the alcohol and introduce an additional impurity that needs to be removed.

Furthermore, impurities present in the starting 4-bromo-2-(trifluoromethyl)benzoic acid can be carried through the synthesis and contaminate the final product. These could include isomers or other halogenated aromatic compounds from the synthesis of the acid itself.

Control Strategies and Analytical Methods:

To control the level of unreacted carboxylic acid, a large excess of ethanol is often used to push the equilibrium towards the product. masterorganicchemistry.com Additionally, the removal of water as it is formed, for example, by using a Dean-Stark apparatus, can significantly improve the conversion rate. mdpi.com

After the reaction, a careful work-up is essential for impurity removal. Washing the organic phase with a basic solution, such as sodium bicarbonate, helps to remove the unreacted acidic starting material and the acid catalyst. mdpi.com

For the purification of the final product, techniques like vacuum distillation are effective in separating the desired ester from less volatile impurities such as the starting acid and any high-boiling byproducts. Column chromatography can also be employed for a higher degree of purification.

The purity of this compound is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main component and detecting trace amounts of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. Spectroscopic methods such as ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structurally related impurities.

A summary of potential impurities and control strategies is presented in the table below:

| Impurity | Potential Origin | Control Strategy |

| 4-bromo-2-(trifluoromethyl)benzoic acid | Incomplete reaction | Use of excess ethanol, removal of water, basic wash during work-up |

| Water | Byproduct of esterification | Use of drying agents, azeotropic removal |

| Diethyl ether | Self-condensation of ethanol | Optimization of reaction temperature and catalyst concentration |

| Starting material impurities | Contaminated raw materials | Use of high-purity starting materials |

Development of Robust and Efficient Industrial-Scale Synthesis Routes

The transition of the synthesis of this compound from a laboratory scale to a robust and efficient industrial-scale process requires careful consideration of several factors, including reaction kinetics, thermodynamics, process safety, and economics.

For industrial production, the Fischer esterification remains a viable route due to the relatively low cost of the starting materials and reagents. masterorganicchemistry.com However, to enhance efficiency and throughput, batch processes are often replaced with continuous flow systems. A continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) can be employed to improve consistency and control over reaction parameters. numberanalytics.com

A key challenge in the industrial-scale Fischer esterification is managing the reaction equilibrium to maximize yield. masterorganicchemistry.com One effective industrial strategy is reactive distillation . mdpi.com In this process, the esterification reaction and the separation of products occur simultaneously in a single unit. As the reaction proceeds in the distillation column, the water byproduct is continuously removed from the top of the column as an azeotrope with a suitable solvent, thereby constantly shifting the equilibrium towards the formation of the ester and achieving high conversion rates. mdpi.com

The choice of catalyst is also a critical consideration for industrial synthesis. While homogeneous catalysts like sulfuric acid are effective, they can lead to corrosion issues and require neutralization and separation steps that generate significant waste. rug.nl To address these challenges, solid acid catalysts are often preferred in industrial settings. These heterogeneous catalysts, such as ion-exchange resins or zeolites, can be easily separated from the reaction mixture by filtration, simplifying the purification process and allowing for catalyst recycling, which reduces both cost and environmental impact. rug.nl

Heat and mass transfer are other important factors to manage during scale-up. numberanalytics.com The esterification reaction is typically endothermic, requiring a consistent energy input to maintain the optimal reaction temperature. Efficient mixing is also crucial to ensure good contact between the reactants and the catalyst, particularly when using a solid catalyst.

Process optimization on an industrial scale would involve a detailed study of various parameters to maximize yield and minimize cost and environmental impact. This would include optimizing the molar ratio of reactants, catalyst loading, reaction temperature, and residence time in a continuous reactor.

The following table summarizes key considerations for the industrial-scale synthesis of this compound:

| Process Parameter | Laboratory Scale | Industrial Scale Consideration |

| Reaction Mode | Batch | Continuous flow (CSTR, PFR), Reactive Distillation |

| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., solid acids) for ease of separation and recycling |

| Water Removal | Excess alcohol, Dean-Stark | Reactive distillation, pervaporation membranes |

| Purification | Extraction, column chromatography | Fractional distillation, crystallization |

| Process Control | Manual monitoring (TLC) | Automated control of temperature, pressure, and flow rates |

By implementing these industrial strategies, a robust, efficient, and economically viable process for the large-scale production of this compound can be developed.

Reactivity and Mechanistic Studies of Ethyl 4 Bromo 2 Trifluoromethyl Benzoate

Halogen Reactivity: C-Br Bond Activation

The reactivity of Ethyl 4-bromo-2-(trifluoromethyl)benzoate is largely dictated by the presence of the carbon-bromine (C-Br) bond on the aromatic ring. This bond is susceptible to activation by transition metal catalysts, particularly palladium, which enables a wide array of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The electron-withdrawing nature of the trifluoromethyl (-CF₃) and ethyl ester (-COOEt) groups influences the electron density of the aromatic ring, thereby affecting the ease of oxidative addition of the C-Br bond to a low-valent palladium center, a key step in many cross-coupling catalytic cycles.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. For this compound, these reactions provide a versatile platform for introducing a variety of functional groups at the 4-position of the benzene (B151609) ring.

The Suzuki-Miyaura coupling is a widely used method for the formation of aryl-aryl bonds. In the case of this compound, this reaction allows for the synthesis of various biaryl compounds. Research has demonstrated the successful coupling of this substrate with different arylboronic acids. For instance, the reaction with (4-formylphenyl)boronic acid, catalyzed by a palladium complex, proceeds efficiently to yield the corresponding biphenyl (B1667301) derivative.

A specific example involves the reaction of this compound with (4-formylphenyl)boronic acid. The reaction is typically carried out in a solvent mixture such as toluene (B28343) and water, with a palladium catalyst like Palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand, in the presence of a base such as potassium carbonate. These conditions facilitate the formation of Ethyl 4'-formyl-6-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | (4-formylphenyl)boronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | Ethyl 4'-formyl-6-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate | Not Specified |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction has been successfully applied to this compound to introduce alkynyl moieties. The process typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.

For example, the coupling with 3-methyl-1-butyn-3-ol proceeds using a catalyst system of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide, with a base like triethylamine (B128534) in a solvent such as THF. This reaction yields Ethyl 4-((3-hydroxy-3-methylbut-1-yn-1-yl)-2-(trifluoromethyl)benzoate.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | 3-methyl-1-butyn-3-ol | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Ethyl 4-((3-hydroxy-3-methylbut-1-yn-1-yl)-2-(trifluoromethyl)benzoate | Not Specified |

The Heck reaction is a method for forming a C-C bond between an aryl halide and an alkene. While a versatile reaction for many aryl bromides, specific documented examples of the Heck reaction with this compound are not prevalent in the reviewed literature. However, the general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product. Given the reactivity of the C-Br bond in this substrate in other palladium-catalyzed reactions, it is mechanistically plausible that it would undergo Heck coupling under appropriate conditions.

The Buchwald-Hartwig amination is a key method for the synthesis of aryl amines from aryl halides. This reaction has been successfully used to functionalize this compound with various amine nucleophiles, leading to the formation of a C-N bond.

A representative example is the reaction with 4-methylaniline. This transformation is typically catalyzed by a palladium precatalyst, such as chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (XPhos Pd G2), with a strong base like sodium tert-butoxide in a solvent such as toluene. This process affords Ethyl 4-((4-methylphenyl)amino)-2-(trifluoromethyl)benzoate.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | 4-methylaniline | XPhos Pd G2 | NaOt-Bu | Toluene | Ethyl 4-((4-methylphenyl)amino)-2-(trifluoromethyl)benzoate | Not Specified |

The Negishi and Stille couplings are powerful C-C bond-forming reactions that utilize organozinc and organotin reagents, respectively.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. Although specific examples detailing the Negishi coupling with this compound are not extensively documented in the searched literature, the methodology is broadly applicable to aryl bromides. The reaction would proceed via a standard catalytic cycle involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination.

Stille Coupling: The Stille coupling uses an organostannane reagent. Similar to the Negishi coupling, detailed studies specifically employing this compound are not readily found in the examined sources. The general utility of the Stille reaction for C-C bond formation with aryl bromides suggests its potential applicability. The main drawback of this method is the toxicity of the tin compounds used.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the carbon-bromine bond can be activated by a copper catalyst to participate in coupling with various nucleophiles. These reactions, often referred to as Ullmann-type reactions, typically require a copper(I) source, a ligand, and a base.

The general mechanism involves the oxidative addition of the aryl bromide to a low-valent copper species, followed by reaction with a nucleophile and subsequent reductive elimination to afford the cross-coupled product and regenerate the active copper catalyst. The trifluoromethyl group, being strongly electron-withdrawing, can influence the rate of oxidative addition.

Table 1: Representative Copper-Mediated Cross-Coupling Reactions of Aryl Bromides (Note: This table represents general conditions for similar substrates, as specific data for this compound is not available.)

| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Alcohols (O-arylation) | CuI / Phenanthroline | Cs2CO3 | Toluene | 110 |

| Amines (N-arylation) | CuI / L-proline | K2CO3 | DMSO | 90 |

| Thiols (S-arylation) | CuI / DBU | DBU | DMF | 100 |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are often a more cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. Nickel-catalyzed reactions, such as Kumada, Suzuki, and Buchwald-Hartwig couplings, can be employed to functionalize the aryl bromide position of this compound. These reactions typically involve a Ni(0) or Ni(II) precatalyst, a ligand (often a phosphine or an N-heterocyclic carbene), and a base.

The catalytic cycle is similar to that of palladium, involving oxidative addition, transmetalation (in the case of Suzuki or Kumada coupling) or reaction with a nucleophile, and reductive elimination. The choice of ligand is crucial in tuning the reactivity and stability of the nickel catalyst.

Table 2: Potential Nickel-Catalyzed Cross-Coupling Reactions (Note: This table illustrates plausible reaction types for this class of compound.)

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base |

| Suzuki Coupling | Arylboronic acid | NiCl2(dppp) | K3PO4 |

| Kumada Coupling | Grignard reagent | NiCl2(dppf) | - |

| Buchwald-Hartwig Amination | Amine | Ni(COD)2 / P(tBu)3 | NaOtBu |

Grignard Reagent Formation and Subsequent Transformations

The bromine atom of this compound can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent like THF or diethyl ether. The formation of the Grignard reagent, ethyl 4-(magnesiobromo)-2-(trifluoromethyl)benzoate, transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon.

This organometallic intermediate is a powerful tool for forming new carbon-carbon bonds by reacting with a wide range of electrophiles. However, the presence of the ester group within the same molecule makes the Grignard reagent susceptible to intramolecular reactions or reactions with another molecule of the starting material if not formed and used at low temperatures.

Table 3: Potential Reactions of the Grignard Reagent (Note: Illustrative transformations of the derived Grignard reagent.)

| Electrophile | Product Type |

| Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

| Acyl Chloride | Ketone |

Lithium-Halogen Exchange and Organolithium Chemistry

Lithium-halogen exchange offers another route to generate a highly reactive organometallic intermediate from this compound. This reaction is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent, most commonly n-butyllithium or tert-butyllithium. The exchange is generally very fast and efficient for aryl bromides.

The resulting aryllithium species, ethyl 4-lithio-2-(trifluoromethyl)benzoate, is a potent nucleophile and can be trapped with various electrophiles. Similar to the Grignard reagent, the ester functionality's compatibility must be considered, as organolithium reagents can add to esters.

Ester Group Transformations

Hydrolysis to Carboxylic Acids

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-(trifluoromethyl)benzoic acid. This transformation can be achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like ethanol (B145695) or methanol. The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester with a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. This is an equilibrium process, and the use of a large excess of water drives the reaction towards the carboxylic acid product.

Table 4: General Conditions for Ester Hydrolysis

| Condition | Reagents | Solvent |

| Basic (Saponification) | NaOH or KOH | H2O / Ethanol |

| Acidic | H2SO4 or HCl | H2O |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

In acid-catalyzed transesterification, a proton source (e.g., sulfuric acid) protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by another alcohol. The reaction is reversible and is usually driven to completion by using the new alcohol as the solvent.

Base-catalyzed transesterification involves a catalytic amount of a base, such as an alkoxide corresponding to the new alcohol. The alkoxide acts as a nucleophile, attacking the ester carbonyl. This method is generally faster than the acid-catalyzed process but is not suitable for substrates with base-sensitive functional groups.

Reduction to Alcohols

The reduction of the ester functionality in this compound to a primary alcohol, (4-bromo-2-(trifluoromethyl)phenyl)methanol, is a fundamental transformation. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

The reaction with lithium aluminum hydride in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a common and effective method. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated, leading to the formation of an aldehyde intermediate. This aldehyde is then rapidly reduced by another equivalent of hydride to yield the corresponding primary alcohol upon acidic workup.

While sodium borohydride is generally considered a milder reducing agent than LiAlH₄ and is often unreactive towards esters under standard conditions, its reactivity can be enhanced. The use of additives such as lithium chloride (LiCl) or calcium chloride (CaCl₂) in combination with NaBH₄ in alcoholic solvents can facilitate the reduction of esters. These additives are believed to function as Lewis acids, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby making it more susceptible to hydride attack.

Table 1: Representative Conditions for the Reduction of Aromatic Esters

| Reducing Agent | Solvent(s) | Additive(s) | Temperature (°C) | Typical Yield (%) |

| LiAlH₄ | Diethyl ether, THF | None | 0 to rt | High |

| NaBH₄ | Methanol, Ethanol | LiCl, CaCl₂ | rt to reflux | Moderate to High |

Note: The specific conditions and yields for the reduction of this compound may vary and would require experimental optimization.

Aminolysis to Amides

The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding 4-bromo-2-(trifluoromethyl)benzamide. This nucleophilic acyl substitution reaction, known as aminolysis, proceeds through a tetrahedral intermediate.

The mechanism is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ester. The rate of this step is influenced by the nucleophilicity of the amine. The resulting tetrahedral intermediate contains both an ethoxy group and an amino group attached to the former carbonyl carbon. The collapse of this intermediate to reform the carbonyl double bond can proceed with the expulsion of either the ethoxide ion or the amine. Given that ethoxide is a better leaving group than the amide anion, the tetrahedral intermediate preferentially eliminates ethanol to form the more stable amide product.

The reaction is often carried out by heating the ester with an excess of the amine, either neat or in a suitable solvent. The use of excess amine can also serve to neutralize the ethanol produced, driving the equilibrium towards the product side.

Table 2: General Conditions for Aminolysis of Aromatic Esters

| Amine | Solvent(s) | Temperature (°C) | Catalyst |

| Ammonia | Ethanol, Methanol | High T (sealed tube) | None |

| Primary Amines | Toluene, Xylene | Reflux | None |

| Secondary Amines | Neat, high boiling solvents | High T | None |

Note: Specific reaction conditions for the aminolysis of this compound would depend on the amine used and require experimental determination.

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group at the ortho position to the ester functionality exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects on Aromatic Ring Activation/Deactivation

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I effect) deactivates the aromatic ring towards electrophilic substitution reactions. wikipedia.orgnih.gov The electron density of the benzene ring is significantly reduced, making it less susceptible to attack by electrophiles.

Conversely, the electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the carbonyl carbon in the ester group. By pulling electron density away from the carbonyl carbon, the -CF₃ group makes it more susceptible to nucleophilic attack. This electronic effect is expected to accelerate the rates of both reduction by hydride reagents and aminolysis.

Steric Hindrance Considerations

The trifluoromethyl group is sterically demanding. ucla.edu Its presence at the ortho position to the ester group creates steric hindrance around the reaction center. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon. numberanalytics.com

In the case of reduction with small hydride reagents like LiAlH₄ and NaBH₄, the steric hindrance from the ortho -CF₃ group may have a less pronounced effect. However, for the aminolysis reaction, particularly with bulky secondary or tertiary amines, the steric hindrance could significantly slow down the rate of reaction. The "ortho effect" is a well-documented phenomenon where ortho substituents can influence reaction rates and equilibria through steric interactions that are not observed with meta or para substituents. wikipedia.org

Participation in Intramolecular Reactions (if applicable)

While direct participation of the trifluoromethyl group in intramolecular reactions with the ester functionality is not common, its electronic influence can favor certain conformations. In the resulting amide products from aminolysis, there is the potential for intramolecular hydrogen bonding between the N-H proton of a primary or secondary amide and one of the fluorine atoms of the trifluoromethyl group. nih.gov Such interactions can influence the conformational preferences and physical properties of the product molecules.

Reaction Kinetics and Thermodynamics

The kinetics of the reduction and aminolysis of this compound are influenced by the factors discussed above.

For the reduction , the rate is expected to be enhanced by the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon. The reaction is typically fast, especially with a strong reducing agent like LiAlH₄. The thermodynamics of the reduction of an ester to an alcohol are highly favorable, with a large negative change in Gibbs free energy, making the reaction essentially irreversible.

Table 3: Predicted Influence of Substituents on Reaction Parameters

| Reaction | Substituent Effect | Impact on Rate | Thermodynamic Consideration |

| Reduction | -CF₃ (electronic) | Accelerating | Highly Exergonic |

| Reduction | -CF₃ (steric) | Minor Retardation | - |

| Aminolysis | -CF₃ (electronic) | Accelerating | Exergonic |

| Aminolysis | -CF₃ (steric) | Retarding (especially with bulky amines) | - |

Derivatization and Functionalization Strategies

Introduction of Diverse Functional Groups via C-Br Bond

The bromine atom serves as a versatile anchor for the introduction of carbon, nitrogen, sulfur, and other functionalities through well-established organometallic cross-coupling methodologies.

Palladium-catalyzed carbonylation reactions represent a powerful method for converting the aryl bromide into esters, amides, or carboxylic acids by introducing a carbonyl group. Using carbon monoxide (CO) as a C1 source, Ethyl 4-bromo-2-(trifluoromethyl)benzoate can be transformed into derivatives with significant synthetic utility. For instance, alkoxycarbonylation, in the presence of an alcohol, yields the corresponding diester. This transformation is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Palladium-Catalyzed Methoxycarbonylation of an Aryl Bromide

| Substrate | Catalyst | Ligand | CO Source | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)2 | dppf | CO gas (1 atm) | Methanol/Toluene (B28343) | Et3N | 100 | Typically >80 |

Note: The data in this table represents generalized conditions for aryl bromides and would require optimization for this compound.

The conversion of the C-Br bond to a cyano group is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, amides, and various heterocyclic systems. Transition-metal catalysis, particularly with palladium or copper, is the most common approach. Modern methods often employ cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less hazardous than alkali metal cyanides. Photocatalytic methods have also emerged as a mild and efficient alternative for the cyanation of aryl bromides.

Table 2: Conditions for Palladium-Catalyzed Cyanation of an Aryl Bromide

| Substrate | Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Bromide | Pd2(dba)3 | dppf | Zn(CN)2 | DMF | 120 | Typically >85 |

Note: This table illustrates typical conditions for the cyanation of aryl bromides. Specific conditions for this compound may vary.

The introduction of sulfur-containing functional groups is of great interest in pharmaceutical chemistry. The C-Br bond of this compound can be functionalized to form thioethers (thiolation) or sulfones (sulfonylation).

Thiolation is commonly achieved through copper or palladium-catalyzed cross-coupling with thiols or their corresponding salts. These reactions often require a ligand and a base to facilitate the catalytic cycle.

Sulfonylation introduces a sulfonyl group (-SO₂R) and can be accomplished by reacting the aryl bromide with a sulfinate salt (RSO₂Na) under palladium or copper catalysis. Another approach involves the insertion of sulfur dioxide (SO₂) followed by reaction with an electrophile. Recent advancements have developed one-pot procedures from aryl bromides using SO₂ surrogates like DABSO.

Table 3: Generalized Conditions for Copper-Catalyzed Thiolation of an Aryl Bromide

| Substrate | Catalyst | Ligand | Thiol Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | CuI | L-proline | Alkanethiol | K2CO3 | DMSO | 110 | Variable |

Note: The conditions presented are general for aryl bromides and serve as a starting point for the specific substrate.

Transformations Involving the Ester Moiety

The ethyl ester group provides a secondary site for synthetic modifications, allowing for the elongation of the carbon skeleton or the introduction of different functional groups.

A robust method for converting esters to ketones without the common problem of over-addition to form a tertiary alcohol is the Weinreb ketone synthesis. beilstein-journals.org This two-step process involves first converting the ethyl ester into the corresponding N-methoxy-N-methylamide, known as the Weinreb-Nahm amide. Esters can be converted to Weinreb amides using reagents like trimethylaluminum (AlMe₃) or isopropylmagnesium chloride to activate the N,O-dimethylhydroxylamine. beilstein-journals.org The resulting stable Weinreb amide can then be treated with a Grignard or organolithium reagent to afford the desired ketone. The intermediate formed is stabilized by chelation, preventing the second addition of the organometallic reagent. beilstein-journals.org

Table 4: Two-Step Weinreb Ketone Synthesis from an Ethyl Ester

| Step | Reactants | Reagents | Solvent | Product |

|---|---|---|---|---|

| 1. Amide Formation | Ethyl Ester, HN(OMe)Me·HCl | i-PrMgCl or AlMe3 | THF | Weinreb-Nahm Amide |

| 2. Ketone Formation | Weinreb-Nahm Amide | R-MgBr or R-Li | THF | Ketone |

Note: This table outlines the general steps for the Weinreb ketone synthesis starting from an ester.

The ethyl ester of the title compound can be converted to other esters through a process called transesterification. This equilibrium-based reaction is typically catalyzed by an acid (like sulfuric acid) or a base (like sodium alkoxide). To drive the reaction to completion, the alcohol corresponding to the desired ester is used in large excess, or the alcohol being replaced (in this case, ethanol) is removed from the reaction mixture as it is formed.

Table 5: Typical Conditions for Acid-Catalyzed Transesterification

| Substrate | Reagent | Catalyst | Temperature | Outcome |

|---|---|---|---|---|

| This compound | Methanol (large excess) | H2SO4 (catalytic) | Reflux | Mthis compound |

Note: The conditions are representative of a standard Fischer-Speier esterification/transesterification protocol.

Modifications of the Trifluoromethyl Group (Indirect or Specific Cases)

General methodologies for the modification of trifluoromethyl groups on aromatic rings have been developed, but their direct application to this compound is not described in the reviewed literature.

Selective Defluorination Reactions (Rare)

Selective defluorination, the process of removing one or two fluorine atoms from a trifluoromethyl group to yield difluoromethyl (CF2H) or monofluoromethyl (CFH2) moieties, is a synthetically valuable but difficult transformation. Recent advancements have demonstrated that selective reduction of aromatic trifluoromethyl groups can be achieved under specific conditions, often involving base-promoted elimination to form a difluoro-p-quinomethide intermediate that is then trapped. nih.gov Such reactions have been successful on a range of benzenoid and heterocyclic substrates. nih.gov Additionally, electrochemical methods for mono-deuterodefluorination of aromatic trifluoromethyl compounds using deuterium oxide have been reported, highlighting progress in this area. chinesechemsoc.org Protolytic defluorination using Brønsted superacids has also been explored for a series of trifluoromethyl-substituted arenes, leading to the formation of reactive electrophilic species. nih.govnih.gov

However, no specific examples or optimized conditions for the selective defluorination of this compound were found in the existing scientific literature. The presence of the bromo and ethyl ester functionalities would likely influence the reaction conditions required for such a transformation.

Tandem Reactions Leveraging the CF3 Group's Electronic Properties

The strong electron-withdrawing properties of the trifluoromethyl group can be harnessed to facilitate tandem or cascade reactions. nih.gov For instance, the CF3 group can enhance the electrophilic character of adjacent functional groups, influencing the chemo-, regio-, and stereoselectivity of reactions. nih.gov Tandem reactions, such as the Claisen condensation followed by a retro-Claisen C-C bond cleavage, have been utilized in the synthesis of trifluoromethyl ketones from substrates like ethyl trifluoroacetate. organic-chemistry.org

Applications As a Key Synthetic Intermediate

A Building Block for Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, Ethyl 4-bromo-2-(trifluoromethyl)benzoate serves as a foundational scaffold for the development of new therapeutic agents. The presence of the trifluoromethyl group is particularly significant, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Synthesis of Fluorinated Benzoic Acid Derivatives for Drug Discovery

This ethyl ester is a direct precursor to 4-bromo-2-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for further chemical modifications. These modifications can lead to a diverse array of fluorinated benzoic acid derivatives with potential applications in treating a range of diseases. For instance, such derivatives are explored for their anti-inflammatory and analgesic properties.

The general synthetic utility of fluorinated benzoic acids, often derived from their ester precursors, is well-established in the creation of compounds with improved pharmacological profiles.

Precursor for Bioactive Heterocycles

The strategic placement of the bromo and trifluoromethyl groups on the ethyl benzoate (B1203000) backbone makes it an ideal starting point for the construction of various bioactive heterocyclic compounds. Through cross-coupling reactions, the bromine atom can be replaced with a wide variety of organic fragments, leading to the formation of complex molecular architectures.

One important class of heterocycles synthesized from similar building blocks are pyrazole (B372694) derivatives. These compounds are known to exhibit a broad spectrum of biological activities and are core components of many kinase inhibitors used in cancer therapy. While direct synthetic routes from this compound to specific pyrazole-based drugs are not always explicitly detailed in publicly available literature, the fundamental chemical transformations are well within the toolkit of medicinal chemists. The trifluoromethyl group in the final pyrazole structure can significantly influence its binding to target proteins.

Another class of heterocycles of interest are pyridinone derivatives. These scaffolds are present in a number of drugs and are investigated for their potential as receptor ligands. The synthesis of trifluoromethyl-substituted pyridinones can be envisioned to start from precursors like this compound, where the aromatic ring serves as the foundation for building the pyridinone core.

Role in the Design of Enzyme Inhibitors and Receptor Ligands

The structural motifs derived from this compound are instrumental in the design of specific enzyme inhibitors and receptor ligands. The trifluoromethyl group can act as a bioisostere for other chemical groups, influencing the electronic properties and conformation of a molecule, which in turn affects its interaction with biological targets.

For example, this building block is relevant in the synthesis of analogues of celecoxib (B62257), a selective COX-2 inhibitor. The trifluoromethyl group is a key feature of celecoxib and related anti-inflammatory drugs. Synthetic strategies aimed at novel COX-2 inhibitors could utilize this compound to introduce the trifluoromethylated phenyl ring, a crucial pharmacophore for selective inhibition.

Furthermore, the development of kinase inhibitors often relies on scaffolds that can be derived from such precursors. The ability to systematically modify the structure, for instance by replacing the bromine atom, allows for the fine-tuning of a compound's affinity and selectivity for a particular kinase.

Precursor in Agrochemical Synthesis

The utility of this compound extends into the agrochemical sector, where it contributes to the development of modern crop protection agents. The incorporation of trifluoromethyl groups into pesticides is a common strategy to enhance their efficacy and stability.

Development of Herbicides, Insecticides, and Fungicides

This chemical intermediate is a valuable precursor for a range of agrochemicals. The corresponding 4-bromo-2-(trifluoromethyl)benzoic acid is noted for its role in the creation of herbicides and pesticides.

In the field of insecticides, phenylpyrazole derivatives, such as fipronil, are of significant importance. The synthesis of analogues of these potent insecticides often involves intermediates with a trifluoromethylated phenyl ring. This compound provides a readily available source for this critical structural component.

The development of novel fungicides also benefits from trifluoromethyl-containing building blocks. While specific synthetic pathways from this exact ester may not be widely published, the general importance of trifluoromethylbenzoic acid derivatives in the synthesis of fungicidal compounds is acknowledged.

Impact on Structure-Activity Relationship Studies in Agrochemicals

Structure-activity relationship (SAR) studies are fundamental to the design of new and improved agrochemicals. These studies systematically modify the structure of a lead compound to understand how these changes affect its biological activity. The versatility of this compound, allowing for modifications at both the ester and bromo positions, makes it a valuable tool in such investigations.

By synthesizing a series of analogues with different substituents at the 4-position (by replacing the bromine), agrochemical researchers can probe the binding pockets of target enzymes or receptors in pests and weeds. This systematic approach helps in identifying the optimal structural features required for high potency and selectivity. While specific SAR studies detailing the use of this compound are not extensively documented in public literature, its potential contribution to this field is evident from its chemical structure and reactivity. The insights gained from such studies are crucial for developing next-generation agrochemicals with improved performance and environmental profiles.

Intermediate for Material Science Applications

The strategic placement of the bromo and trifluoromethyl substituents on the ethyl benzoate framework suggests its utility as a building block for a variety of functional materials. The bromine atom can be readily transformed through various cross-coupling reactions, allowing for the construction of more complex molecular structures. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties and stability of the resulting materials.

Synthesis of Fluorinated Polymers and Monomers

While direct polymerization of this compound is not a typical route, it can serve as a precursor for the synthesis of fluorinated monomers. The bromine atom can be functionalized to introduce a polymerizable group, such as a vinyl or acrylic moiety, through reactions like Stille or Suzuki coupling. The resulting monomer would carry the trifluoromethyl group, which can impart desirable properties to the final polymer, such as thermal stability, chemical resistance, and low surface energy.

Table 1: Potential Polymer Properties Influenced by the Trifluoromethyl Group

| Property | Influence of Trifluoromethyl Group |

| Thermal Stability | Generally increased due to the high bond energy of C-F bonds. |

| Chemical Resistance | Enhanced resistance to solvents and chemical attack. |

| Surface Energy | Lowered, leading to hydrophobic and oleophobic properties. |

| Optical Properties | Can modify the refractive index and optical clarity. |

| Dielectric Constant | Often lowered, which is beneficial for microelectronics. |

Research into novel fluorinated polymers is an active area, and intermediates like this compound are valuable for creating monomers with tailored properties.

Building Block for Liquid Crystals and Optoelectronic Materials

The rigid core of the benzene (B151609) ring, combined with the anisotropic properties often associated with trifluoromethyl-substituted compounds, suggests a potential role for this compound in the synthesis of liquid crystals. The synthesis of liquid crystals often involves the coupling of different aromatic rings to create rod-like molecules (calamitic liquid crystals). The bromine atom on this compound could be utilized in cross-coupling reactions to link it with other mesogenic (liquid crystal-forming) units. The trifluoromethyl group can influence the mesophase behavior and the dielectric anisotropy of the final liquid crystal molecule. researchgate.netsemanticscholar.org

Catalyst Ligand Precursor

The synthesis of ligands for transition metal catalysts is another area where this compound could find application. The bromine atom can be displaced by a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, through nucleophilic substitution or cross-coupling reactions. The electronic properties of the resulting ligand would be influenced by the trifluoromethyl group, which in turn can affect the catalytic activity and selectivity of the metal complex. While the use of benzotriazole (B28993) and its derivatives as ligands in metal-catalyzed coupling reactions is well-documented, specific applications of ligands derived from this compound are not yet reported. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a theoretical framework for interpreting experimental observations and predicting chemical behavior.

Density Functional Theory (DFT) Studies of Electronic Structure

No specific Density Functional Theory (DFT) studies detailing the electronic structure of Ethyl 4-bromo-2-(trifluoromethyl)benzoate have been identified in the surveyed literature. Such studies would typically involve optimizing the molecule's geometry to find its most stable conformation and then calculating various electronic properties. The results would provide data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Molecular Orbital Analysis and Frontier Orbitals

A molecular orbital (MO) analysis, particularly focusing on the frontier orbitals (HOMO and LUMO), is a cornerstone of understanding chemical reactivity. For this compound, this analysis would reveal the distribution and energy levels of its valence electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and its propensity to undergo electronic transitions. However, no published data on the HOMO-LUMO energies or their spatial distribution for this specific compound could be located.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a map of the charge distribution on the molecular surface. It is used to predict how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. An ESP analysis of this compound would highlight the influence of the electron-withdrawing trifluoromethyl and bromo groups and the ester functionality on the charge distribution of the aromatic ring. Unfortunately, no such analysis for this compound is available in the scientific literature.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are also instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates.

Transition State Search and Energy Barriers

For reactions involving this compound, computational chemists would typically perform a transition state search to locate the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, is a critical factor in determining the reaction's feasibility and rate. No computational studies detailing transition states or energy barriers for reactions involving this compound have been found.

Intrinsic Reaction Coordinate (IRC) Studies

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state correctly connects the reactants and products of a reaction. It involves mapping the minimum energy path downhill from the transition state in both the forward and reverse directions. This provides a detailed picture of the molecular geometry changes throughout the reaction. As with other computational aspects, no IRC studies for reactions of this compound are documented in the available literature.

Advanced Analytical Techniques for Characterization in Research

High-Resolution Mass Spectrometry for Purity and Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For Ethyl 4-bromo-2-(trifluoromethyl)benzoate, HRMS provides an exact mass measurement that serves as a primary confirmation of its chemical formula.

The presence of a bromine atom is readily identified by a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 natural abundance. This results in two major peaks in the mass spectrum (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound. HRMS can resolve these isotopic peaks and provide precise mass measurements for each, further validating the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Ion Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

| [C₁₀H₈⁷⁹BrF₃O₂]⁺ | ⁷⁹Br | 295.97142 |

| [C₁₀H₈⁸¹BrF₃O₂]⁺ | ⁸¹Br | 297.96937 |

By comparing the experimentally measured mass to the theoretical value, researchers can confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm), which simultaneously establishes the compound's molecular weight and corroborates its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: This technique provides information on the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. The aromatic region would display complex splitting patterns due to the substitution on the benzene (B151609) ring. The ethyl group would present as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbonyl carbon of the ester, the carbons of the aromatic ring (with chemical shifts influenced by the bromo and trifluoromethyl substituents), and the two distinct carbons of the ethyl group.

¹⁹F NMR: As the molecule contains a trifluoromethyl group, ¹⁹F NMR is an essential tool. This technique is highly sensitive to the fluorine environment. A single sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 7.8 - 8.1 | Multiplet | Aromatic CH |

| ¹H | ~ 4.4 | Quartet (q) | -OCH₂CH₃ |

| ¹H | ~ 1.4 | Triplet (t) | -OCH₂CH₃ |

| ¹³C | ~ 164 | Singlet | C=O (Ester) |

| ¹³C | ~ 120 - 138 | Multiple Singlets | Aromatic C |

| ¹³C | ~ 123 (q) | Quartet (q) | -CF₃ |

| ¹³C | ~ 62 | Singlet | -OCH₂CH₃ |

| ¹³C | ~ 14 | Singlet | -OCH₂CH₃ |

| ¹⁹F | ~ -61 | Singlet | -CF₃ |

Note: Predicted values are based on analysis of similar structures and substituent effects. Experimental values may vary slightly.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each technique relies on the interaction of electromagnetic radiation with molecular vibrations, but they are governed by different selection rules, often providing complementary information.

For this compound, key functional groups produce characteristic signals. The most prominent peak in the IR spectrum is typically the strong carbonyl (C=O) stretch of the ester group. The trifluoromethyl group gives rise to very strong C-F stretching absorptions. The aromatic ring shows characteristic C=C stretching and C-H bending vibrations.

Table 3: Key Predicted Vibrational Spectroscopy Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 3000 - 2850 | Medium |

| Ester C=O Stretch | IR | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Medium |

| C-F Stretch (CF₃) | IR | 1350 - 1100 | Very Strong |

| Ester C-O Stretch | IR | 1300 - 1150 | Strong |

| C-Br Stretch | IR, Raman | 700 - 500 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule.

For this compound, which may be a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. If a crystal structure were determined, it would reveal the planarity of the benzene ring, the orientation of the ester and trifluoromethyl substituents relative to the ring, and how the molecules pack together in the crystal lattice through intermolecular interactions.

As of now, the crystal structure of this compound is not available in public crystallographic databases.

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for analyzing this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common mode for analyzing compounds of this polarity. A C18 stationary phase with a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile or methanol, would be effective. A UV detector would be used for quantification, as the aromatic ring is a strong chromophore.

Gas Chromatography (GC): Due to its volatility, GC is also an excellent technique for purity analysis. The compound is passed through a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for the identification of the main component and any impurities. The purity of the related precursor, 4-Bromo-2-(trifluoromethyl)benzoic acid, is often assessed by GC avantorsciences.com.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18 Silica (e.g., 5 µm, 4.6x250 mm) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) |

| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Hydrogen | FID or MS |

These methods are validated to ensure they are accurate, precise, and robust for routine quality control and research purposes.

Future Research Directions and Challenges

Development of Sustainable and Economical Synthetic Routes

The future synthesis of Ethyl 4-bromo-2-(trifluoromethyl)benzoate is geared towards environmentally benign and cost-effective methods. Traditional halogenation and trifluoromethylation processes often rely on harsh reagents and produce significant waste. rsc.orgtaylorfrancis.com Research is now focusing on "green chemistry" principles to mitigate these issues. uni-lj.si

Key strategies include:

Catalyst-free reactions: Developing synthetic pathways that proceed efficiently without the need for catalysts, which simplifies purification and reduces costs associated with catalyst separation and recycling. bohrium.com

Benign Solvents: Replacing hazardous chlorinated solvents with greener alternatives like ethanol (B145695) or even performing reactions in water. rsc.orgrsc.org

In Situ Reagent Generation: Utilizing safer precursors to generate reactive species like bromine in situ, thus avoiding the handling of highly toxic and corrosive molecular halogens. acs.org For instance, bromine can be generated from an acidic solution of sodium hypochlorite (B82951) and sodium bromide. acs.org

Economical Reagents: Exploring cheaper and more accessible trifluoromethyl sources to replace expensive reagents is a critical goal for large-scale industrial synthesis. beilstein-journals.orgresearchgate.net The use of fluoroform-derived CuCF3 and trifluoroacetates are promising economical alternatives. beilstein-journals.orgorganic-chemistry.org

These approaches aim to create a more sustainable and economically viable lifecycle for this compound and related compounds.

Exploration of Novel Reactivity Patterns

This compound possesses multiple reactive sites—the bromo substituent, the trifluoromethyl group, and the ester moiety—making it a rich substrate for exploring new chemical transformations. Future research will likely focus on uncovering novel reactivity patterns beyond standard cross-coupling and substitution reactions.

One area of interest is the selective functionalization of the C-F bonds within the trifluoromethyl group. nih.govresearchgate.net While traditionally considered unreactive, recent studies have shown that the C-F bonds of trifluoromethylarenes can be selectively cleaved and functionalized through radical anion-based mechanisms, often initiated by photoredox catalysis. nih.govscispace.com This opens the door to creating valuable difluoroalkyl and monofluoromethyl aromatic compounds, which are important motifs in bioactive molecules. scispace.com

Another avenue is the investigation of unusual reaction pathways. For example, studies on similar compounds like ethyl 4-bromomethylbenzoate have shown unexpected nucleophilic aromatic substitution reactions instead of the anticipated alkylation, revealing complex reactivity under certain conditions. nih.govrsc.org Exploring the synergistic or antagonistic effects of the bromo and trifluoromethyl groups on the reactivity of the aromatic ring will be crucial for designing novel synthetic strategies.

Expansion of Applications in Emerging Fields

While halogenated and trifluoromethylated benzoates are established intermediates in pharmaceuticals and agrochemicals, future research aims to expand their application into emerging high-technology fields. nbinno.com

Organic Electronics: The unique electronic properties conferred by the trifluoromethyl group make these compounds interesting candidates for materials in organic electronics. nbinno.com Research is exploring the use of functionalized benzoates and carbazole (B46965) derivatives in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs). researchgate.netmdpi.com The electron-withdrawing nature of the CF3 group can be used to tune the electronic structure of organic semiconductors, potentially leading to materials with improved charge transport and stability. mdpi.com

Materials Science: The stability and specific properties of fluorinated compounds make them suitable for developing advanced materials. nbinno.com this compound can serve as a building block for specialty polymers and coatings that require high thermal stability and chemical resistance.

Bio-based Production: A forward-looking application involves engineering microorganisms to produce benzoate (B1203000) derivatives from renewable resources like glucose, which could offer a sustainable alternative to petrochemical-based production. nih.gov

The table below summarizes potential applications in these emerging fields.

| Field | Potential Application of Derivatives | Rationale |

| Organic Electronics | Organic Semiconductors for OTFTs and OLEDs | The trifluoromethyl group allows for tuning of electronic properties, potentially improving charge transport and device stability. researchgate.netmdpi.com |

| Materials Science | High-Performance Polymers and Coatings | Fluorinated compounds often exhibit enhanced thermal and chemical stability. nbinno.com |

| Sustainable Chemistry | Bio-based Chemical Production | Engineered microbes could provide a renewable route to benzoate precursors, reducing reliance on fossil fuels. nih.gov |

Chemo- and Regioselective Transformations of Multifunctional Aryl Halides

A significant challenge in synthetic chemistry is the selective functionalization of molecules with multiple reactive sites, such as polyhalogenated arenes. nih.govacs.orgescholarship.org this compound is a model substrate for developing such selective transformations. The presence of both a bromo group and a trifluoromethyl group on the same aromatic ring necessitates precise control to achieve desired outcomes.

Future research will focus on developing catalytic systems that can differentiate between the various reactive positions on the molecule. Strategies to achieve site-selectivity in cross-coupling reactions of polyhalogenated compounds include: nih.govresearchgate.net

Ligand Control: Designing specialized ligands for transition metal catalysts (e.g., palladium) that can direct the reaction to a specific halogen atom based on its steric or electronic environment.

Additive/Solvent Effects: Utilizing additives or solvent systems that can modulate the reactivity of different sites.

Catalyst-Controlled Selectivity: Developing catalysts that override the intrinsic reactivity of the substrate to favor a less reactive site.

Success in this area would enable the rapid and efficient construction of complex, value-added molecules from readily available polyfunctionalized precursors. acs.orgescholarship.org

Computational Design of Derivatives with Tunable Properties

In silico or computational methods are becoming indispensable tools for accelerating the discovery and design of new molecules with tailored properties. researchgate.netmit.edu For this compound, computational design can guide the synthesis of new derivatives with optimized characteristics for specific applications.

Machine Learning (ML) and AI: Advanced computational techniques, including machine learning and artificial intelligence, are being employed to predict the properties of novel molecules. researchgate.netchemrxiv.org By training models on large datasets of known compounds, researchers can rapidly screen virtual libraries of derivatives to identify candidates with desirable electronic, optical, or biological properties before committing to laboratory synthesis. researchgate.netarxiv.org

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and predict the reactivity of molecules. researchgate.net This can help in designing derivatives with specific electronic properties for applications in organic electronics or in predicting the regioselectivity of chemical reactions.